6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. Common starting materials include aromatic amines and carboxylic acids. The reaction conditions often require catalysts, specific temperatures, and solvents to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3-BENZOXAZIN-4-ONE derivatives
- 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO- derivatives
Uniqueness
The uniqueness of 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
18672-13-4 |
---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H13N3O2/c15-9-1-4-11(5-2-9)17-8-19-13-6-3-10(16)7-12(13)14(17)18/h1-7H,8,15-16H2 |
InChI Key |
MYCCIRTWWFFNLD-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
Canonical SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
18672-13-4 | |
Synonyms |
6-Amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.